Monatin
Description
Historical Context of Monatin Discovery and Initial Characterization
This compound was first isolated from the roots of the Sclerochiton ilicifolius plant, native to the Transvaal region of South Africa. The name "this compound" is derived from the indigenous term "molomo monate," meaning "mouth nice," reflecting its sweet taste wikipedia.org. Initial characterization efforts focused on elucidating its chemical structure. Vleggaar et al. were instrumental in determining the structure of natural this compound through techniques such as ¹H and ¹³C NMR spectroscopy. rsc.org. The compound was identified as 4-hydroxy-4-(indol-3-ylmethyl)glutamic acid. rsc.org. Early research also indicated the presence of multiple stereoisomers. researchgate.netjst.go.jp. The initial assignment of the absolute configuration of natural this compound was reported as (2S,4S) rsc.orgjst.go.jp.
Academic Significance of this compound in Chemoreception Research
This compound holds academic significance in the field of chemoreception, particularly concerning the sweet taste receptor. The discovery of a single sweet taste receptor, a heterodimer of the T1R2 and T1R3 proteins, has revolutionized the understanding of how diverse sweet compounds are perceived. researchgate.net. This compound, with its distinct structure and multiple sweet-tasting stereoisomers, serves as a valuable probe for investigating the binding sites and activation mechanisms of this receptor. researchgate.net.
Studies involving molecular modeling and the synthesis of this compound stereoisomers have aimed to correlate specific structural features with their sweet taste potency and interaction with the sweet taste receptor. researchgate.net. Research has indicated that the different stereoisomers of this compound exhibit varying sweetness intensities. For example, the (2R,4R)-isomer has been reported to be significantly sweeter than the (2S,4S)-isomer. researchgate.netjst.go.jpresearchgate.net. This differential activity among stereoisomers provides valuable data for developing topological models of sweet compounds and understanding the requirements for binding to the sweet taste receptor. researchgate.net. The tertiary alcohol group and the terminal amino and carboxyl groups, along with the indole (B1671886) ring, have been identified as important glucophores involved in generating the sweet taste. researchgate.net.
Overview of this compound's Naturally Occurring Forms in Sclerochiton ilicifolius
This compound naturally occurs in the root bark and root core of Sclerochiton ilicifolius. researchgate.net. Research has confirmed the presence of multiple stereoisomers in extracts from this plant. Specifically, the (2S,4S) and (2R,4R) isomers have been consistently detected in natural extracts. researchgate.netresearchgate.net. Some studies have also indicated the presence of the (2R,4S) and (2S,4R) isomers in root extracts. researchgate.netresearchgate.net.
The relative abundance of these stereoisomers in the plant and the potential for isomerization during extraction and processing are areas of ongoing investigation. researchgate.net. While the (2S,4S) isomer was initially considered the natural form, later research analyzing natural samples under controlled conditions has shown the presence of all four stereoisomers, with varying relative amounts reported across different studies. jst.go.jpresearchgate.net.
Naturally Occurring this compound Stereoisomers in Sclerochiton ilicifolius
| Stereoisomer | Occurrence in S. ilicifolius Root Bark/Core | Relative Sweetness Potency (vs. Sucrose) |
| (2S,4S) | Confirmed | 1200-1400 researchgate.netjst.go.jp (Note: Some studies report lower values jst.go.jp) |
| (2R,4R) | Confirmed | >3000 researchgate.net, 1700-2700 jst.go.jp |
| (2R,4S) | Reported in some studies | Sweet researchgate.net |
| (2S,4R) | Reported in some studies | Sweet researchgate.net |
Note: Sweetness potency values can vary depending on concentration and evaluation methods.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,4S)-4-amino-2-hydroxy-2-(1H-indol-3-ylmethyl)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c15-10(12(17)18)6-14(21,13(19)20)5-8-7-16-11-4-2-1-3-9(8)11/h1-4,7,10,16,21H,5-6,15H2,(H,17,18)(H,19,20)/t10-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLYXMMBIZLGAQ-HZMBPMFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(CC(C(=O)O)N)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@](C[C@@H](C(=O)O)N)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432020 | |
| Record name | Monatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146142-94-1 | |
| Record name | Monatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146142-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Monatin, (2S,4S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL342VQ3GR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Stereochemical Investigations and Isomeric Forms of Monatin
Elucidation of Absolute and Relative Configurations of Monatin Stereoisomers
The structure of natural this compound was initially elucidated using 1H and 13C NMR spectroscopy. rsc.orgrsc.org Early studies attributed the (2S,4S) absolute configuration to the natural isomer. researchgate.netreading.ac.ukdntb.gov.ua The relative configuration of the two chiral centers at C2 and C4 was determined as 2R,4R through NOE studies on a derivative. rsc.orgresearchgate.netresearchgate.net The assignment of the 2S configuration, utilizing the empirical Clough–Lutz–Jirgenson rule, further supported the (2S,4S) configuration for the natural compound. rsc.orgresearchgate.netrsc.org More recently, the absolute configuration of the synthetic (2R,4R)-isomer was confirmed by single crystal X-ray structure analysis of its potassium salt. researchgate.netjst.go.jpnih.gov
Synthesis and Isolation of Individual this compound Stereoisomers for Research
To thoroughly investigate the characteristics of each this compound stereoisomer, methods for their synthesis and isolation have been developed. researchgate.netjst.go.jpnih.gov Various synthetic routes have been reported, some yielding mixtures of stereoisomers, while others aim for stereoselective synthesis. jst.go.jpresearchgate.net One approach involves a modified biosynthetic pathway, utilizing a cross-aldol reaction followed by transamination to produce racemic this compound. researchgate.netjst.go.jpnih.govresearchgate.net The key intermediate in this method is 4-hydroxy-4-(3-indolylmethyl)-2-ketoglutaric acid, formed from pyruvic acid and indole-3-pyruvic acid. researchgate.netjst.go.jpnih.govresearchgate.net
Separation of the resulting stereoisomeric mixtures is crucial for studying individual isomers. Racemic this compound has been separated into mixtures of enantiomeric pairs through recrystallization. researchgate.netjst.go.jpnih.gov Subsequently, enantiomers, often in the form of derivatives like N-carbobenzoxy-γ-lactone, have been separated using preparative HPLC. researchgate.netjst.go.jpnih.gov Chemo-enzymatic approaches have also been employed, including enzyme-catalyzed hydrolysis for stereoselective introduction of chiral centers and highly selective enzyme resolution of diastereomeric pairs to obtain enantiomers with high enantiomeric excess. researchgate.netresearchgate.netresearchgate.net
Differential Biological Activities Among this compound Stereoisomers
Research has revealed significant differences in biological activity, particularly sweetness intensity, among the four this compound stereoisomers. researchgate.netjst.go.jpjst.go.jpnih.govresearchgate.net While all optically pure stereoisomers have been reported to exhibit a sweet taste, the intensity varies considerably. researchgate.netjst.go.jpnih.gov
Early reports suggested that natural (2S,4S)-monatin possessed a sweetness 1200 to 1400 times more intense than sucrose (B13894). jst.go.jpjst.go.jpresearchgate.net However, later studies comparing synthesized, optically pure isomers found that the (2R,4R)-isomer displayed the most intense sweetness, reported to be between 1700 and 2700 times that of sucrose, and even exceeding 3000 times in some instances. jst.go.jpresearchgate.netjst.go.jpjst.go.jp In contrast, the (2S,4S)-isomer was found to be the least sweet, with a sweetness far lower than initially reported, around 25–50 times that of sucrose in one study, although another suggests 1200-1400 times. jst.go.jpresearchgate.netjst.go.jp The (2S,4R) and (2R,4S) isomers are reported to have only a slightly sweet taste or be present at trace concentrations in some natural extracts. jst.go.jpresearchgate.netresearchgate.net
These findings highlight that the specific stereochemical configuration dictates the interaction with the sweet taste receptor, analogous to how enantiomers of other chiral molecules can exhibit different properties, including biological activities. researchgate.netnih.govsolubilityofthings.commichberk.comnumberanalytics.com
Table 1: Relative Sweetness of this compound Stereoisomers (vs. Sucrose)
| Stereoisomer | Relative Sweetness (Approximate) | Source Type |
| (2S,4S) | 1200-1400 | Natural isolate (early reports) jst.go.jpjst.go.jpresearchgate.net |
| (2S,4S) | 25-50 or 1200-1400 | Synthetic / Isolated (later reports) jst.go.jpresearchgate.netjst.go.jp |
| (2R,4R) | 1700-2700 or >3000 | Synthetic / Isolated jst.go.jpresearchgate.netjst.go.jpjst.go.jp |
| (2S,4R) | Slightly sweet / Trace | Synthetic / Natural extracts jst.go.jpresearchgate.netresearchgate.net |
| (2R,4S) | Slightly sweet / Trace | Synthetic / Natural extracts jst.go.jpresearchgate.netresearchgate.net |
Isomerization Phenomena and Stability of this compound Stereocenters in Research Extracts
The stability of this compound's stereocenters is a critical factor in research, particularly when working with natural extracts. This compound is reported to be stable under neutral or weakly acidic conditions but unstable under strongly acidic conditions. jst.go.jp
The presence of multiple this compound isomers, including (2S,4S) and (2R,4R), has been demonstrated in aqueous extracts of S. ilicifolius root bark. researchgate.netresearchgate.netup.ac.za The natural occurrence of the (2R,4R) isomer, despite its higher sweetness potency, has not been fully established, leading to questions about whether it is naturally present in the plant or results from racemization during extraction and processing. researchgate.netresearchgate.netup.ac.za
Studies have indicated that isomerization can occur. An acid-catalyzed cis-trans isomerization has been noted in related contexts, and the merging of separate isomer peaks upon addition of glycine (B1666218) suggests potential isomerization pathways. researchgate.net Methods for producing optically active this compound efficiently sometimes involve carrying out isomerization reactions at the C2 position under specific pH conditions (pH 4 to 11) in mixed water and organic solvents. patsnap.comgoogle.comwipo.int
The potential for isomerization during extraction and manipulation of natural samples is an important point that requires further clarification through extensive analysis of natural extracts. researchgate.netresearchgate.net While some studies on minimally processed extracts showed the presence of (2S,4S) and (2R,4R) isomers, the (2R,4S) and (2S,4R) isomers were found at trace concentrations, suggesting that significant epimerization of diastereomers might not occur readily unless enzymatically mediated. jst.go.jpresearchgate.net
Synthetic Methodologies for Monatin and Its Analogs
Total Synthesis Approaches to the Monatin Core Structure
Total synthesis strategies for this compound aim to construct the entire molecular framework through a series of chemical transformations. Several approaches have been reported, often focusing on the efficient assembly of the substituted glutamic acid core and the introduction of the indolylmethyl group. researchgate.netgoogle.comtandfonline.com Early total syntheses often resulted in racemic mixtures of this compound stereoisomers. google.comtandfonline.comtandfonline.com
One retrosynthetic approach involves the preparation of a key keto ester from indole (B1671886) acetic acid and an activated L-aspartate. google.com Another strategy is based on a (2+3) cycloaddition reaction between an indolyl acrylate (B77674) and a formonitrile oxide to form an isoxazoline (B3343090) intermediate, which is then converted to this compound. google.comtandfonline.comtandfonline.com While these early routes provided access to this compound, they often suffered from multiple steps and low yields in certain transformations. google.com
More recent total synthesis efforts have focused on developing more concise and stereoselective routes, particularly for the highly sweet (2R,4R) isomer. jst.go.jpresearchgate.net
Strategies for Diastereoselective Formation of Quaternary Carbon Centers
A major challenge in this compound synthesis is the highly diastereoselective formation of the tetra-substituted carbon center at C4. jst.go.jpresearchgate.netresearchgate.net Various chemical methods have been developed to address this, often involving the alkylation of protected pyroglutamic acid derivatives. jst.go.jpresearchgate.netresearchgate.net
One successful strategy involves the regioselective and stereoselective alkylation of a 4-hydroxyl D-pyroglutamic acid derivative. jst.go.jpresearchgate.netjst.go.jp For instance, the alkylation of (4R)-N-tert-butoxycarbonyl (tBoc)-4-tert-butyldimethylsilyloxy-D-pyroglutamic acid methyl ester with tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate has been shown to proceed in a regioselective and stereoselective manner at C4, effectively forming the desired asymmetric quaternary center. jst.go.jpresearchgate.netjst.go.jpnih.gov This intermediate, the lactam form of (2R,4R)-monatin with protecting groups, can then be hydrolyzed and deprotected to yield (2R,4R)-monatin with high optical purity. jst.go.jpresearchgate.netjst.go.jpnih.gov
Another approach to forming the quaternary center involves the oxidation and alkylation of an enolate derived from a pyroglutamate (B8496135) derivative. researchgate.netresearchgate.netresearchgate.net This strategy relies on the diastereoselective alkylation with an electrophile obtained from indole. researchgate.netresearchgate.net
Interactive Data Table: Diastereoselective Alkylation in (2R,4R)-Monatin Synthesis
| Reactant 1 | Reactant 2 | Product (Lactam Form) | Selectivity at C4 | Reference |
| (4R)-N-tBoc-4-tert-butyldimethylsilyloxy-D-pyroglutamic acid methyl ester | tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate | (4R)-N-tBoc-4-tert-butyldimethylsilyloxy-4-(N-tBoc-3-indolylmethyl)-D-pyroglutamic acid methyl ester | Regio- and Stereoselective | jst.go.jpresearchgate.netjst.go.jpnih.gov |
Regioselective Alkylation and Cycloaddition Reactions in this compound Synthesis
Regioselective alkylation plays a crucial role in directing the indole moiety to the correct position (C4) in the this compound structure. As mentioned above, the alkylation of protected pyroglutamic acid derivatives has demonstrated regioselectivity at the C4 position. jst.go.jpresearchgate.netjst.go.jp
Cycloaddition reactions have also been employed in this compound synthesis to construct the core structure. A (2+3) cycloaddition reaction between methyl 2-(3-indolylmethyl)-acrylate and carbethoxyformonitrile oxide has been reported to yield an isoxazoline intermediate, which can then be converted to racemic this compound. google.comtandfonline.comtandfonline.com Preliminary attempts to adapt this cycloaddition to a chiral synthesis of this compound have also been described. tandfonline.comtandfonline.com
Another highly stereoselective approach utilizes a chelation-controlled nitrone cycloaddition. rsc.org The synthesis of (-)-monatin was achieved by the cycloaddition of a nitrone with allyl alcohol in the presence of MgBr₂·OEt₂. rsc.org
Synthesis of Key Intermediates (e.g., Pyroglutamic Acid Derivatives)
Pyroglutamic acid derivatives are important intermediates in several this compound synthesis routes, particularly for establishing the C4 quaternary center. jst.go.jpresearchgate.netresearchgate.netjst.go.jp These five-membered lactams provide a constrained system that can facilitate stereocontrol during alkylation reactions.
The synthesis of these key intermediates often involves the manipulation of commercially available or readily synthesized pyroglutamic acid derivatives. For example, (4R)-N-tert-butoxycarbonyl (tBoc)-4-tert-butyldimethylsilyloxy-D-pyroglutamic acid methyl ester, a precursor used in a concise synthesis of (2R,4R)-monatin, is a protected 4-hydroxyl D-pyroglutamic acid derivative. jst.go.jpresearchgate.netjst.go.jpnih.gov The alkylation of lithium enolates derived from N-protected pyroglutamic acid esters has been reported as a concise method to obtain 4-substituted glutamic acid derivatives, which can then be converted to the linear form of this compound by cleavage of the lactam ring. jst.go.jp
Chemo-Enzymatic Synthesis Pathways for this compound Stereoisomers
Chemo-enzymatic approaches combine chemical steps with enzymatic transformations to leverage the high stereo- and regioselectivity of enzymes. These methods have been successfully applied to the synthesis of specific this compound stereoisomers. jst.go.jpengconfintl.orgresearchgate.netresearchgate.netengconfintl.org
A chemo-biocatalytic approach has been described for the production of enantiopure (2S,4S)-monatin and (2R,4R)-monatin starting from indole. researchgate.netresearchgate.netresearchgate.net Key steps in this process include a (2+3) cycloaddition reaction and nickel-catalyzed reduction to build the this compound backbone, followed by a highly selective enzyme resolution of the (2S,4S)- and (2R,4R)-monatin diastereomeric pair to obtain each enantiomer in high enantiomeric excess. researchgate.netresearchgate.netresearchgate.net
Another chemo-enzymatic hybrid process for the production of (2R,4R)-monatin from L-tryptophan utilizes enzymatic reactions in the initial steps. engconfintl.orgengconfintl.org
Enzymatic Hydrolysis for Stereogenic Center Introduction (e.g., Protease from Aspergillus oryzae)
Enzymatic hydrolysis can be used to introduce stereogenic centers with high specificity. In the chemoenzymatic synthesis of this compound stereoisomers, an enantiospecific enzymatic hydrolysis of racemic ester derivatives has been employed to introduce the stereogenic center at C4. jst.go.jpresearchgate.netjst.go.jp
A protease from Aspergillus oryzae has been utilized for the regio- and enantiospecific enzymatic hydrolysis of racemic ethyl dicarboxylate intermediates in the synthesis of this compound stereoisomers. researchgate.net This enzymatic step allows for the selective hydrolysis of one enantiomer, facilitating the introduction of the desired stereochemistry at C4. researchgate.net Aspergillus oryzae is known for its ability to produce various enzymes, including proteases, and is widely used in food fermentation and industrial enzyme production. mdpi.comscience.govresearchgate.net
Aldolase-Mediated Syntheses of this compound Precursors (e.g., R-specific aldolase (B8822740) from Sphingomonas sp.)
Aldolase enzymes are powerful biocatalysts for forming carbon-carbon bonds and can be used in the synthesis of this compound precursors. jst.go.jpengconfintl.orgresearchgate.netengconfintl.org In a chemo-enzymatic hybrid process for the production of (2R,4R)-monatin from L-tryptophan, aldolase enzymes are used in the enzymatic reaction steps. engconfintl.orgengconfintl.org
Specifically, an R-specific aldolase from Sphingomonas sp. has been used for the specific synthesis of the keto-form of (2R,4R)-monatin, 4-(Indole-3-ylmethyl)-4-hydroxy-2-oxoglutaric acid (IHOG), from pyruvic acid and indole-3-pyruvic acid. engconfintl.orgresearchgate.netengconfintl.orggoogle.com This aldol (B89426) condensation reaction is a key step in constructing the this compound carbon framework with the correct stereochemistry at the precursor stage. engconfintl.orgresearchgate.netengconfintl.org Aldolases catalyze the reversible cleavage or condensation of carbon-carbon bonds in various substrates. bu.edunih.gov
Interactive Data Table: Aldolase-Mediated this compound Precursor Synthesis
| Enzyme | Substrates | Product (Keto-form of this compound) | Specificity | Reference |
| R-specific aldolase from Sphingomonas sp. | Pyruvic acid, Indole-3-pyruvic acid | 4-(Indole-3-ylmethyl)-4-hydroxy-2-oxoglutaric acid (IHOG) | R-specific | engconfintl.orgresearchgate.netengconfintl.orggoogle.com |
Chemo-Enzymatic Hybrid Processes for Stereospecific this compound Production
Chemo-enzymatic hybrid processes have emerged as promising strategies for the stereospecific production of this compound, particularly the highly sweet (2R,4R)-isomer. These approaches leverage the high selectivity of enzymes in specific steps, often combined with chemical transformations and physical separation methods to achieve the desired stereochemical purity.
One described chemo-enzymatic route for the production of (2R,4R)-Monatin starts from L-tryptophan and pyruvic acid. This process utilizes enzymatic reactions in the initial steps. L-amino acid deaminase and an aldolase are employed to produce 4-(Indole-3-ylmethyl)-4-hydroxy-2-oxoglutaric acid (IHOG) with pyruvic acid as a co-substrate. fda.govwikipedia.org Specifically, an R-specific aldolase from Sphingomonas sp. is used to synthesize the (R)-keto-form of (2R,4R)-Monatin, identified as (R)-IHOG, in a stereospecific manner. fda.govwikipedia.org Following these enzymatic steps, chemical reactions are utilized. (R)-IHOG is converted to its oxime form, which is then reduced to yield a mixture of (2R,4R)- and (2S,4R)-Monatin. fda.govwikipedia.org The desired (2R,4R)-Monatin salt is subsequently obtained through optical resolution, often involving crystallization. fda.govwikipedia.org The combination of epimerization and crystallization allows for the specific isolation of (2R,4R)-Monatin from the mixture of diastereomers. fda.govwikipedia.org This hybrid approach, combining both chemical and enzymatic reactions, has been reported to enable the efficient production of a large amount of (2R,4R)-Monatin on a bench scale. fda.govwikipedia.org
Another chemo-biocatalytic approach to obtain enantiopure (2S,4S)- and (2R,4R)-Monatin from indole has been reported. nih.govfishersci.atwikipedia.org Key steps in this process include a (2+3) cycloaddition reaction followed by a nickel-catalyzed reduction to construct the this compound backbone. nih.govfishersci.atwikipedia.org A highly selective enzyme resolution of the (2S,4S)- and (2R,4R)-Monatin diastereomeric pair is then employed to afford each enantiomer with high enantiomeric excess (99% ee). nih.govfishersci.atwikipedia.org
While some chemoenzymatic methods have introduced the stereogenic center at C4 through enantiospecific enzymatic hydrolysis of chemically synthesized racemic ester derivatives using proteases, these methods are noted as less efficient for obtaining a single stereoisomer due to the impossibility of racemization at C4 of these ester derivatives. nih.gov The development of industrial production processes for (2R,4R)-Monatin using inexpensive raw materials has been challenging due to the difficulty in achieving optically specific synthesis. fda.govwikipedia.org
Rational Design and Synthesis of this compound Analogs for Mechanistic Studies
The rational design and synthesis of this compound analogs are valuable approaches for conducting mechanistic studies, particularly concerning its interaction with taste receptors and understanding the structural features critical for its sweetening properties. By systematically modifying the this compound structure, researchers can probe the role of specific functional groups and their spatial arrangement in eliciting the sweet taste response.
Synthesis of this compound analogs has been reported, including phenyl analogs and derivatives lacking the 4-hydroxyl group. uni.luwikipedia.org Studies involving phenyl analogs, where the indole moiety is replaced, have indicated that these compounds are only faintly sweet. uni.lu This finding suggests that the indole group is indispensable for the intense sweet taste characteristic of this compound. uni.lu
The synthesis of derivatives is often undertaken to provide compounds useful for biological studies aimed at understanding the interactions of this type of sweetening substance with taste receptors. mpg.de These studies contribute to the broader understanding of structure-activity relationships (SAR) in sweet compounds. The rational design process involves considering the molecular properties and potential interactions of the analogs with the target receptors to guide synthetic efforts. nih.govbiorxiv.org By creating a library of analogs with targeted modifications, researchers can delineate which parts of the molecule are crucial for binding and activation of sweet taste receptors.
Biosynthetic Pathways and Precursor Utilization
Proposed Natural Biosynthetic Routes to Monatin in Plants
While the complete natural biosynthetic pathway of this compound in Sclerochiton ilicifolius is still under investigation, proposed routes suggest its formation from precursors derived from primary metabolism, particularly the shikimate pathway which leads to aromatic amino acids like L-tryptophan. bioone.org The presence of this compound isomers in specific plant tissues, such as the root bark and root core of S. ilicifolius, supports the idea of a localized biosynthetic process within the plant. researchgate.netup.ac.za
Identification and Role of Biosynthetic Precursors (e.g., L-Tryptophan, Indole-3-Pyruvic Acid, IHOG)
Studies point to L-tryptophan as a primary starting material for this compound biosynthesis. justia.comgoogle.com L-tryptophan is an aromatic amino acid synthesized via the shikimate pathway in plants. bioone.org A key intermediate in the proposed pathway is Indole-3-Pyruvic Acid (IPA). justia.comgoogle.comgoogle.com IPA can be efficiently produced from tryptophan, often through a deamination reaction catalyzed by an enzyme. google.comgoogle.comresearchgate.net
Another crucial precursor is 2-hydroxy 2-(indol-3-ylmethyl)-4-keto glutaric acid, also referred to as IHOG. justia.comgoogle.comgoogle.com IHOG is proposed to be synthesized through an aldol (B89426) condensation reaction between indole-3-pyruvic acid and pyruvic acid or oxaloacetic acid. google.comgoogle.com This reaction forms the carbon skeleton that is subsequently modified to produce this compound.
The proposed biosynthetic sequence involves the conversion of L-tryptophan to indole-3-pyruvic acid, followed by the condensation of indole-3-pyruvic acid with a C4 or C3 acid (like oxaloacetic acid or pyruvic acid) to form IHOG. google.comgoogle.com IHOG is then thought to undergo amination to yield this compound. google.comgoogle.com
Here is a simplified representation of the proposed precursor utilization:
| Precursor | Role in Biosynthesis |
| L-Tryptophan | Initial amino acid precursor. justia.comgoogle.com |
| Indole-3-Pyruvic Acid (IPA) | Intermediate formed from L-tryptophan. justia.comgoogle.comgoogle.com |
| Pyruvic Acid / Oxaloacetic Acid | Co-reactant in aldol condensation to form IHOG. google.comgoogle.com |
| IHOG | Keto acid intermediate formed by aldol condensation. justia.comgoogle.comgoogle.com |
Characterization of Enzymes Involved in this compound Biosynthesis
Enzymes play critical roles in catalyzing the steps of this compound biosynthesis. While specific plant enzymes directly involved in the natural this compound pathway in S. ilicifolius are still being fully characterized, research in microbial systems and proposed plant pathways suggests the involvement of several enzyme classes.
One key enzymatic step is the conversion of L-tryptophan to indole-3-pyruvic acid, likely catalyzed by an aminotransferase or amino acid oxidase. google.comresearchgate.netnih.gov
The formation of IHOG from indole-3-pyruvic acid and a C4 or C3 acid is proposed to be catalyzed by an aldolase (B8822740) enzyme, sometimes referred to as IHOG aldolase. google.com Purification and characterization of such aldolase activity have been explored in microbial systems. google.com
The final step, the conversion of IHOG to this compound, is hypothesized to involve an amination reaction, likely catalyzed by a transaminase, which adds an amino group to the keto acid structure of IHOG. google.comgoogle.com
Research findings often involve the characterization of these enzymatic activities in different organisms or through in vitro studies to understand their potential roles in a natural pathway.
Metabolic Pathway Analysis in the Context of this compound Biogenesis
Metabolic pathway analysis in the context of this compound biogenesis involves examining the interconnected biochemical reactions and their regulation that lead to this compound production. This includes understanding how the precursors, like L-tryptophan, are supplied through central metabolic routes such as the shikimate pathway. bioone.org
Studies in metabolic engineering have explored the introduction of genes encoding enzymes involved in the proposed this compound biosynthetic steps into host organisms to reconstruct or enhance this compound production pathways. justia.com This involves analyzing the metabolic flux towards this compound and identifying potential bottlenecks or competing pathways.
Mechanistic Studies of Monatin Receptor Interactions
Molecular Binding of Monatin to Sweet Taste Receptors (T1R2/T1R3)
The sweet taste receptor, a heterodimeric G protein-coupled receptor (GPCR), recognizes a diverse range of sweet compounds, including carbohydrates, amino acids, peptides, proteins, and synthetic sweeteners. researchgate.net this compound, as a small molecule sweetener, interacts with binding sites within the hT1R2/hT1R3 heterodimer. researchgate.netresearchgate.net Current models propose the existence of multiple binding sites for low-molecular-weight sweeteners within the two subdomains of the receptor. researchgate.net
In Vitro Receptor Binding Assays
In vitro receptor binding assays are fundamental tools used to study the interaction between a ligand and its target receptor. sygnaturediscovery.comnih.gov These assays can determine the affinity of a ligand for a receptor and characterize binding parameters. sygnaturediscovery.comoncodesign-services.com Techniques such as radioligand binding assays, including saturation and competition binding experiments, are employed. sygnaturediscovery.comnih.govoncodesign-services.com Saturation binding studies measure the amount of radioligand required to saturate the receptors, allowing for the determination of the equilibrium dissociation constant (Kd) and receptor density (Bmax). sygnaturediscovery.comnih.gov Competitive binding assays involve a ligand of interest competing with a standard radioligand for receptor binding sites, yielding an IC50 value which indicates the ligand's potency in inhibiting the binding of the radioligand and can be used to determine the inhibition constant (Ki). sygnaturediscovery.comnih.govoncodesign-services.comchelatec.com These methods are valuable for assessing the binding properties of compounds like this compound to the sweet taste receptor and ranking the relative binding affinities of different ligands. nih.gov
Conformational Studies of this compound-Receptor Complexes
Understanding the conformational changes that occur upon this compound binding to the sweet taste receptor is crucial for elucidating the activation mechanism. While specific detailed conformational studies of this compound-receptor complexes are not extensively detailed in the provided context, research on other sweet compounds and GPCRs provides insight into the approaches used. Conformational dynamics play a role in the regulation of receptor activity. ucl.ac.uk Studies involving techniques like NMR spectroscopy and X-ray diffraction analysis are used to determine the structure of complexes and understand molecular interactions. cuni.cz Homology modeling, using related receptors like metabotropic glutamate (B1630785) receptors (mGluR1) as templates, has been employed to build models of the T1R2/T1R3 heterodimer and identify potential ligand binding sites. researchgate.net
Structure-Activity Relationship (SAR) Investigations of this compound and its Derivatives
Structure-Activity Relationship (SAR) studies aim to identify the specific structural characteristics of a molecule that are responsible for its biological activity. wikipedia.orggardp.orgcollaborativedrug.com By modifying the chemical structure of a compound and testing the biological effects of the modifications, researchers can understand how different functional groups and their arrangements influence activity. wikipedia.org SAR analysis is a powerful tool in drug discovery and can be used to predict biological activity from molecular structure. collaborativedrug.comnih.gov
Role of Specific Functional Groups (e.g., Glucophores) in Receptor Activation
The concept of "glucophores" refers to the specific functional groups within a molecule that are essential for eliciting a sweet taste. In the context of sweet compounds, these groups interact with complementary sites on the sweet taste receptor. biorxiv.orgknutd.edu.ua For this compound, key functional groups involved in taste generation are the terminal -NH3+ and -COO- groups and the indole (B1671886) ring. researchgate.net These groups are considered important glucophores based on comparisons with known topological models of sweet compounds and through the synthesis of derivatives where these groups are modified or absent. researchgate.net The interaction between the glucophores of sweeteners and their counterparts on the receptor, characterized by charge complementarity and compatibility, is believed to induce receptor activation. biorxiv.org For amino acid sweeteners, the amino (AH) and carboxyl (B) glucophores interact with specific residues in the T1R2 subunit, while hydrophobic side chains (X glucophores) interact with the apolar region of the receptor. knutd.edu.ua
Influence of Stereochemistry on Receptor Interaction Specificity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the interaction of chiral compounds with biological receptors, which are themselves chiral. unibo.itnih.govnih.gov this compound has two stereogenic centers, leading to four possible stereoisomers. researchgate.net Studies on the stereoisomers of this compound have revealed significant differences in sweetness potency. researchgate.netjst.go.jpjst.go.jp The (2R,4R)-isomer has been identified as the most intensely sweet, with a sweetness potency significantly higher than the other stereoisomers, including the natural (2S,4S)-isomer. researchgate.netjst.go.jpjst.go.jp This demonstrates that the specific stereochemical configuration of this compound is crucial for optimal interaction with the sweet taste receptor and eliciting a strong sweet response. The chiral nature of the receptor means that only specific enantiomers are capable of effective interaction. knutd.edu.uanih.gov
Data Table: Sweetness Potency of this compound Stereoisomers
| This compound Stereoisomer | Sweetness Potency (relative to sucrose) |
| (2R,4R)-Monatin | 1700–2700 jst.go.jp, >3000 at 5% sucrose (B13894) equivalent researchgate.net |
| (2S,4S)-Monatin | 25–50 jst.go.jp |
| Other stereoisomers | Sweet taste, but less intense than (2R,4R) jst.go.jpjst.go.jp |
Computational Modeling and Pseudoreceptor Modeling Techniques
Computational modeling techniques are widely used in drug discovery and understanding ligand-receptor interactions. nih.govmdpi.com These methods can predict biological activity from molecular structure and provide insights into binding mechanisms. collaborativedrug.commdpi.com Pseudoreceptor modeling is a technique used to construct a three-dimensional model of a receptor binding site based on the structures of known ligands, particularly when the experimental structure of the receptor is not available. researchgate.netacs.org This approach allows for the estimation of the relative affinity of different molecules for the putative receptor. researchgate.netacs.org In the case of this compound, pseudoreceptor modeling has been used to estimate the relative affinity of its stereoisomers for the sweet taste receptor. researchgate.net The predicted activity based on this technique has shown good agreement with experimental data, helping to explain the observed differences in sweetness potency among the stereoisomers, particularly why the (2R,4R)-isomer is the sweetest. researchgate.net These computational approaches complement experimental studies by providing a theoretical framework for understanding the molecular basis of this compound's interaction with the sweet taste receptor.
Ligand-Receptor Docking and Dynamics Simulations
Computational approaches, such as molecular docking and dynamics simulations, are valuable tools for understanding the binding modes and interactions between ligands like this compound and their target receptors. Molecular docking is used to predict the preferred orientation and binding affinity of a small molecule ligand within the binding site of a receptor protein. jst.go.jp Molecular dynamics simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, allowing for the study of conformational changes and the stability of the interaction.
Studies utilizing molecular modeling techniques have investigated the conformations of this compound stereoisomers and their potential interactions with the sweet taste receptor. The natural isomer of this compound has been attributed the 2S,4S absolute configuration, while the 2R,4R isomer is reported to be intensely sweet. researchgate.net Molecular modeling suggests that both diastereoisomeric forms exhibit strong intramolecular hydrogen bonds, resulting in different minimum energy conformations. researchgate.net The tertiary alcohol group in this compound appears to play an indirect role in generating the taste, acting as a constraint in achieving the active conformation. researchgate.net Key glucophores, identified through comparisons with known sweet compound models and derivative synthesis, include the terminal –NH3+ and –COO– groups and the indole ring. researchgate.net
Molecular docking has been employed to study the interaction of various sweeteners, including different isomers of this compound, with the T1R2/T1R3 receptor. researchgate.net These studies aim to identify the binding sites and the nature of interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to the sweet taste perception. researchgate.netjst.go.jp The binding-free energy calculated through molecular docking has been shown to correlate with the sweetness intensity of different sweeteners. researchgate.net
Molecular dynamics simulations are used to further analyze the stability and dynamic conformational changes of the ligand-receptor complex after initial docking. sciopen.comacs.org This provides a more realistic representation of the interaction in a biological environment.
Predictive Models for this compound-Receptor Affinity
Predictive models are developed to estimate the binding affinity of compounds to receptors based on their chemical structures and other properties. These models can help in screening potential sweeteners and understanding the structural features that contribute to high affinity for the sweet taste receptor.
Pseudoreceptor modeling techniques have been used to derive three-dimensional binding-site models for the sweet taste receptor, even when its full structure is not experimentally determined. researchgate.net These models are built based on known sweet compounds and can be used to estimate the relative affinity of different ligands, including this compound stereoisomers. researchgate.net The predicted activity calculated using this technique has shown good agreement with experimental data, explaining the higher sweetness of the 2R,4R isomer compared to the natural 2S,4S isomer. researchgate.net
Machine learning methods are increasingly being applied to predict protein-ligand binding affinities. acs.orgnih.gov These models utilize various descriptors of the ligand and receptor to learn complex patterns and predict binding strength. acs.orgnih.gov While general models for predicting protein-ligand interactions exist, specific models for predicting this compound's affinity to the sweet taste receptor would be based on data from docking simulations, experimental binding assays, and the known structures of this compound stereoisomers and the receptor. acs.orgnih.gov
Signal Transduction Mechanisms Elicited by this compound-Receptor Engagement in Vitro
The sweet taste receptor T1R2/T1R3 is a G-protein-coupled receptor (GPCR). researchgate.netresearchgate.netlibretexts.org Upon binding of a sweet tastant like this compound, the receptor undergoes conformational changes that activate associated intracellular signaling pathways. Studies in vitro using heterologous expression systems, such as HEK293T cells expressing the human T1R2/T1R3 receptor, are used to investigate these signal transduction mechanisms. nih.govbiorxiv.org
Activation of the sweet taste receptor by sweeteners typically involves the activation of heterotrimeric G proteins, specifically those including Gα-gustducin, Gβ3, and Gγ13. libretexts.org This G protein activation initiates a cascade that involves the activation of phospholipase C-β2 (PLCB2). libretexts.org PLCB2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). libretexts.org IP3 then binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). libretexts.org This increase in intracellular Ca2+ is a key event in the sweet taste signal transduction pathway and can lead to downstream effects, such as the activation of transient receptor potential cation channels (TRPM5) and the release of neurotransmitters. libretexts.orgnih.gov
In vitro studies have demonstrated that sweeteners activate T1R2/T1R3 expressed in cells, leading to measurable cellular responses, such as changes in intracellular calcium levels. nih.govbiorxiv.org These studies help to elucidate the specific steps and molecules involved in the signal transduction pathway initiated by this compound-receptor engagement. The sensitivity of the receptor to activation by different ligands and the effects of mutations in the receptor subunits on signal transduction can also be studied in vitro. nih.govbiorxiv.org
Biotechnological Production Approaches for Monatin
Engineering Microbial Platforms for Monatin Biosynthesis
Engineering microbial platforms involves modifying microorganisms to produce this compound through the introduction or enhancement of specific metabolic pathways researchgate.netfrontiersin.org. This approach leverages the ability of microbes to perform complex biochemical transformations. Microbial cell factories can be engineered to produce a variety of valuable compounds, including secondary metabolites frontiersin.org.
Utilization of Glucose and Tryptophan as Feedstocks
Microbial biosynthesis of this compound can utilize readily available and relatively inexpensive feedstocks such as glucose and tryptophan google.comgoogle.com. Tryptophan is an essential amino acid and an indole (B1671886) derivative, structurally related to this compound fishersci.atnih.gov. Glucose is a simple sugar that serves as a primary carbon source and energy for microbial growth and metabolism dsmz.denih.gov. This compound can potentially be produced through biosynthetic pathways involving intermediates derived from tryptophan and/or glucose google.comgoogle.com.
Overexpression of Relevant Polypeptides and Nucleic Acid Sequences
Enhancing this compound production in microbial platforms often involves the overexpression of specific polypeptides (enzymes) and the corresponding nucleic acid sequences (genes) involved in the this compound biosynthetic pathway google.comgoogle.com. This strategy aims to increase the activity of key enzymes and channel metabolic flux towards this compound synthesis google.comgoogle.com. Genetically engineered nucleic acids can be introduced into microorganisms to express the desired enzymes google.com. Overexpression of enzymes in specific rate-limiting steps or modulation of transcription factors can increase compound yields nih.gov. For instance, a microorganism might be engineered to overexpress a nucleic acid encoding a tryptophan uptake polypeptide to increase the availability of this precursor google.com.
Enzymatic Bioconversion Processes for this compound Precursors
Enzymatic bioconversion offers a targeted approach to synthesize this compound or its precursors using isolated enzymes as biocatalysts wikipedia.orgwikidata.orgresearchgate.net. This method can provide high specificity and efficiency in converting substrates to desired products. Biocatalysis has become increasingly competitive with chemical synthesis, particularly for producing pharmaceutical intermediates researchgate.net.
Optimization of Enzyme Reaction Conditions for this compound Production
Optimizing enzyme reaction conditions is crucial for maximizing this compound production through enzymatic bioconversion. This involves carefully controlling factors such as temperature, pH, substrate concentration, and the presence of cofactors nih.govmdpi.com. The choice of buffer and enzyme concentration also play a significant role in enzyme assay optimization nih.gov. Different enzymes have optimal activity under specific conditions mdpi.comfrontiersin.org. Optimizing these parameters can lead to improved enzyme activity and higher yields of this compound or its precursors nih.govacs.org. Response surface methodology and fractional factorial approaches can be employed to efficiently identify optimal conditions nih.govmdpi.comacs.org.
An example of factors considered in enzyme optimization:
| Factor | Description |
|---|---|
| Temperature | Influences enzyme activity and stability. |
| pH | Affects enzyme structure and catalytic efficiency. |
| Substrate Concentration | Impacts reaction rate. |
| Cofactors | Necessary for the activity of some enzymes. |
| Buffer Composition | Maintains stable pH and can affect enzyme activity. |
Strategies for Enantiopure this compound Production via Biocatalysis
This compound exists as several stereoisomers, and specific isomers may possess different sweetness profiles researchgate.net. Biocatalysis offers strategies for producing enantiopure this compound, ensuring the desired stereoisomer is obtained wikipedia.orgwikidata.orgresearchgate.netresearchgate.netnih.gov. Enzymes can exhibit high enantioselectivity, favoring the formation of one stereoisomer over others researchgate.netnih.gov. Techniques such as enzyme resolution of diastereomeric mixtures or stereoselective enzymatic transformations of precursors can be employed to achieve enantiopure this compound researchgate.netnih.gov. Biocatalytic approaches can be particularly advantageous for producing enantiopure compounds compared to some chemical synthesis methods that may result in racemic mixtures requiring costly separation google.comresearchgate.net. Kinetic resolution, which exploits differential reaction rates between enantiomers, is one technique used in biocatalysis for obtaining enantioenriched compounds nih.gov.
Strategies for Enhancing this compound Accumulation in Plant Cell Cultures (General for bioactive compounds)
Plant cell culture technologies have been explored as a means to produce various bioactive compounds pan.olsztyn.pld-nb.info. While specific detailed research findings for enhancing this compound accumulation directly in plant cell cultures were not extensively found in the provided search results, general strategies for enhancing bioactive compound production in plant cell cultures are relevant and have been studied mdpi.comnih.govpan.olsztyn.pld-nb.info. These strategies aim to improve the yield of secondary metabolites in in vitro plant systems.
Key strategies for enhancing bioactive compound accumulation in plant cell cultures include:
Optimization of cultivation media mdpi.compan.olsztyn.pld-nb.info.
Elicitation, which involves applying chemical or physical stresses to stimulate secondary metabolite production mdpi.comnih.govpan.olsztyn.pld-nb.info.
Precursor feeding, where intermediates of the biosynthetic pathway are supplied to the culture mdpi.com.
Bioreactor systems for large-scale cultivation nih.govpan.olsztyn.pl.
Genetic transformation to overexpress biosynthetic genes or modulate regulatory elements nih.gov.
Screening of high-yielding cell lines pan.olsztyn.pl.
These general strategies, applied to plant cell cultures, could potentially be investigated for their effectiveness in enhancing this compound accumulation, although specific data for this compound using these methods were not detailed in the search results.
Advanced Analytical Techniques for Monatin Research
Chromatographic Methods for Stereoisomer Separation and Quantification
Chromatography is a primary tool for separating and quantifying the different stereoisomers of monatin. Given the identical physical and chemical properties of enantiomers in a non-chiral environment, specialized chromatographic techniques are necessary to achieve their separation. csfarmacie.cz
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC), particularly when employing chiral stationary phases (CSPs), is a widely used and effective method for the separation of this compound stereoisomers. csfarmacie.czresearchgate.netjst.go.jp This technique relies on the formation of transient diastereomeric complexes between the chiral analyte and the chiral selector immobilized on the stationary phase. sigmaaldrich.com These complexes have different stabilities, leading to differential retention times for the enantiomers and thus enabling their separation. csfarmacie.czsigmaaldrich.com
Studies have demonstrated the successful separation of this compound stereoisomers using preparative HPLC with chiral stationary phases. For instance, mixtures of enantiomers of N-carbobenzoxy-γ-lactone derivatives of this compound have been separated using semi-preparative chiral HPLC with columns like CHIRALPAK AS. jst.go.jp Reversed-phase (RP)-HPLC using a C18 column has also been employed to separate diastereomeric mixtures of this compound. jst.go.jp The use of Marfey's derivatization procedure followed by LC-MS detection has also been reported for the separation and detection of all four this compound isomers in plant extracts. researchgate.netresearchgate.netresearchgate.net
Spectroscopic Techniques for Structural and Stereochemical Elucidation
Spectroscopic methods provide invaluable information regarding the structure and stereochemistry of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR, NOE Studies)
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is fundamental for the structural elucidation of this compound. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, researchers can determine the connectivity of atoms and identify the different functional groups present in the molecule. researchgate.netrsc.orgresearchgate.netnih.gov
NOE (Nuclear Overhauser Effect) studies are particularly useful for determining the relative configuration of chiral centers in a molecule. rsc.orgresearchgate.net By observing the enhancement of NMR signals between protons that are spatially close, even if not directly bonded, the relative orientation of substituents around chiral centers can be deduced. NOE studies on this compound derivatives have been instrumental in determining the relative configuration of its two chiral centers at C2 and C4. rsc.orgresearchgate.net
NMR spectroscopy can provide extensive information about metabolites with a single analytical run, making it a robust technique for molecular characterization. unimore.itnih.gov
X-ray Diffraction for Absolute Configuration Determination
X-ray Diffraction (XRD) is a powerful technique for determining the precise three-dimensional structure of a crystalline compound, including the absolute configuration of its chiral centers. researchgate.netresearchgate.netnih.govreading.ac.ukresearchgate.netnih.gov By analyzing the diffraction pattern produced when X-rays interact with a single crystal of the compound, the arrangement of atoms in the crystal lattice can be determined. researchgate.netnih.gov
For chiral molecules, anomalous dispersion of X-rays can lead to differences in the intensities of Bijvoet pairs of reflections, allowing for the unambiguous assignment of absolute configuration. researchgate.netnih.govmit.edu Single crystal X-ray structure analysis has been used to determine the absolute configuration of this compound salts, confirming the stereochemistry of specific isomers, such as the (2R,4R)-isomer. researchgate.netjst.go.jpresearchgate.net While traditionally requiring the presence of heavier atoms for a strong anomalous signal, advancements in techniques and instrumentation now allow for the determination of absolute configuration even for compounds containing only light atoms like oxygen, provided high-quality crystals are obtained. researchgate.netmit.edu
Mass Spectrometry (MS) Applications in this compound Analysis
Mass Spectrometry (MS) is a highly sensitive technique used for the identification and quantification of compounds based on their mass-to-charge ratio (m/z). chromatographyonline.com Coupled with chromatographic methods like HPLC (LC-MS), MS is a powerful tool for analyzing complex mixtures containing this compound and its stereoisomers. researchgate.netresearchgate.netscience.govnih.gov
MS can provide information about the molecular weight of this compound and its derivatives. researchgate.net Tandem mass spectrometry (MS/MS or MSn) involves the fragmentation of selected ions and analysis of the resulting fragment ions, providing detailed structural information that aids in identification and confirmation. chromatographyonline.com LC-MS has been used to detect and confirm the presence of this compound isomers in plant extracts by analyzing the deprotonated molecular ion and comparing retention times and mass spectra with standards. researchgate.netresearchgate.net The mass spectra of Marfey's derivatives of this compound have been shown to agree with the expected molecular weight. researchgate.net MS is valuable for both qualitative analysis (identification) and quantitative analysis (determining the amount of a substance). chromatographyonline.com
Future Directions in Monatin Academic Research
Comprehensive Characterization of Naturally Occurring Monatin Isomeric Profiles
This compound possesses two asymmetric centers at C2 and C4, giving rise to four possible stereoisomers: (2S,4S), (2R,4R), (2S,4R), and (2R,4S). While all four stereoisomers have been reported to exhibit a sweet taste, their individual characteristics, particularly their precise sweetness intensity and occurrence in nature, require further comprehensive investigation. Research indicates that the (2R,4R)-isomer is the most intensely sweet, potentially over 3,000 times sweeter than sucrose (B13894), while the (2S,4S)-isomer is less sweet, around 1,200-1,400 times sweeter than sucrose. researchgate.net The presence of (2S,4S) and (2R,4R) this compound isomers has been demonstrated in aqueous extracts of Sclerochiton ilicifolius root bark. researchgate.net
A key challenge in fully characterizing naturally occurring this compound is the potential for isomerization during extraction and manipulation of samples, which could affect the observed relative stereoisomeric content. researchgate.net Future research should focus on developing and applying advanced analytical techniques with high separation power to accurately quantify the distribution of each stereoisomer in natural sources and to understand if and how this profile varies based on factors such as plant part, growth conditions, and extraction methods. biocompare.comrsc.org This requires improved resolution and throughput in separation technologies to differentiate between isomeric species efficiently. biocompare.com
Development of Novel and Efficient Stereoselective Synthetic Routes
The synthesis of this compound, particularly in its most potent (2R,4R) form, remains an active area of research. While various synthetic methods exist, including those producing mixtures of stereoisomers and some stereoselective approaches, the development of novel and highly efficient stereoselective routes is crucial for scalable and cost-effective production of specific isomers. researchgate.net
Current challenges in this compound synthesis include achieving high stereoselectivity at both chiral centers and potentially challenging deprotection steps that are incompatible with acidic conditions, which could lead to undesired side reactions. researchgate.netunimi.it Future research should explore innovative synthetic strategies, potentially leveraging asymmetric catalysis, biocatalysis, or novel reaction methodologies to achieve high yields and excellent stereocontrol. researchgate.netnih.gov The goal is to develop practical and scalable synthetic routes that can selectively produce individual this compound stereoisomers with high purity. Studies on stereoselective synthesis of other complex molecules highlight the potential of new approaches to build stereocenters from readily available starting materials without relying on chiral auxiliaries or catalysts in some cases. scielo.br
Deeper Elucidation and Engineering of this compound's Endogenous Biosynthetic Pathway
Understanding the natural biosynthetic pathway of this compound in Sclerochiton ilicifolius is fundamental for developing alternative, potentially more sustainable, production methods. While a possible biosynthetic route involving a cross-aldol reaction and transamination has been proposed and utilized in modified synthetic methods, the complete enzymatic cascade and the genes encoding the relevant enzymes are not fully elucidated. researchgate.netresearchgate.net
Future research should employ integrated omics approaches, including genomics, transcriptomics, and metabolomics, coupled with bioinformatics and genetic engineering techniques, to identify and characterize all enzymes involved in this compound biosynthesis. nih.govnih.govmdpi.comfrontiersin.org This includes understanding the regulation of the pathway and identifying potential bottlenecks. Deeper elucidation of the pathway will provide the knowledge base for metabolic engineering efforts. nih.gov Engineering the biosynthetic pathway in suitable host systems, such as microorganisms or plants, could enable the sustainable and scalable production of this compound through fermentation or cultivated plant systems. nih.govfrontiersin.orgdtu.dk Challenges in this area include the potential dispersion of biosynthetic genes across the plant genome and the lack of efficient genetic manipulation systems for the native this compound-producing plant. frontiersin.org
Advanced In Vitro Mechanistic Investigations of this compound-Receptor Dynamics
The sweet taste of this compound is mediated by its interaction with taste receptors, primarily the sweet taste receptor TAS1R2/TAS1R3. While it is known that different this compound stereoisomers exhibit varying sweetness intensities, the precise molecular mechanisms of their interaction with the receptor at an atomic level are not fully understood.
Future research should focus on advanced in vitro mechanistic investigations using techniques such as surface plasmon resonance, isothermal titration calorimetry, and potentially cryo-electron microscopy or X-ray crystallography to study the binding kinetics, thermodynamics, and structural basis of this compound-receptor interactions for each stereoisomer. researchgate.netfrontiersin.orgnih.gov Understanding these dynamics can provide insights into the differential sweetness perception of the isomers and inform the design of novel high-potency sweeteners. Computational modeling and simulation techniques can complement experimental studies to predict binding modes and explore the conformational changes induced in the receptor upon ligand binding. nih.govacs.orgbiorxiv.org
Innovation in Sustainable Biotechnological Production Technologies
Given the increasing demand for high-intensity sweeteners and the potential limitations of extraction from natural sources or traditional chemical synthesis, the development of sustainable biotechnological production methods for this compound is a critical future direction.
Q & A
Q. What are the primary challenges in isolating stereoisomers of Monatin, and what analytical methodologies are recommended for resolving them?
this compound exists as multiple stereoisomers (e.g., R,R and S,R configurations), which require precise separation techniques. High-performance liquid chromatography (HPLC) with chiral stationary phases is commonly employed, leveraging differences in isomer affinity for the chiral selector. Methodological considerations include optimizing mobile phase composition (e.g., acetonitrile/water ratios) and column temperature to enhance resolution . Validation via nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography is critical to confirm stereochemical purity .
Table 1: Analytical Techniques for this compound Stereoisomer Separation
| Technique | Resolution Factor | Key Parameters | Reference |
|---|---|---|---|
| Chiral HPLC | ≥1.5 | Column type (e.g., amylose-based), flow rate, temperature | |
| Capillary Electrophoresis | ≥2.0 | Buffer pH, chiral additives (e.g., cyclodextrins) |
Q. How can researchers ensure reproducibility in this compound biosynthesis pathways?
Reproducibility hinges on rigorous documentation of enzyme sources (e.g., recombinant E. coli strains), substrate concentrations, and reaction conditions (pH, temperature). For example, the enzymatic conversion of indole-3-pyruvate to R,R-Monatin requires strict control of cofactors like NADPH. Detailed protocols should include batch-to-bench variability assessments and negative controls to rule out abiotic reactions . Peer-reviewed journals often mandate supplementary materials for method replication .
Advanced Research Questions
Q. What methodological frameworks address contradictions in this compound’s thermodynamic stability under varying pH conditions?
Discrepancies in stability studies (e.g., degradation at pH < 3) may arise from inconsistent buffer systems or measurement techniques. A systematic approach involves:
- Conducting accelerated stability tests using standardized buffers (e.g., phosphate vs. citrate).
- Employing isothermal titration calorimetry (ITC) to quantify enthalpy changes.
- Applying multivariate regression to identify confounding variables (e.g., ionic strength) . Meta-analyses of published data can reconcile contradictions by weighting studies based on experimental rigor .
Q. How do computational models improve understanding of this compound’s interaction with sweet-taste receptors?
Molecular dynamics (MD) simulations and docking studies (e.g., using SWISS-MODEL or AutoDock) predict binding affinities between this compound isomers and T1R2/T1R3 receptors. Key steps include:
- Validating receptor homology models against cryo-EM structures.
- Simulating ligand-receptor interactions under physiological pH and salinity.
- Comparing free energy landscapes (MM/PBSA calculations) to rank isomer potency . Methodological transparency, such as sharing force field parameters and simulation scripts, is essential for reproducibility .
Q. What strategies resolve conflicting data on this compound’s metabolic pathways in microbial hosts?
Contradictions in pathway efficiency (e.g., yield disparities in Bacillus spp. vs. Saccharomyces) may stem from strain-specific regulatory elements. Advanced approaches include:
- Multi-omics integration : Transcriptomics/proteomics to identify rate-limiting enzymes.
- 13C metabolic flux analysis (MFA) : Quantifying carbon flow through competing pathways.
- Knockout/overexpression studies : Validating gene candidates (e.g., ilvD in branched-chain amino acid synthesis) . Reporting standards should detail growth media composition and sampling timepoints to enable cross-study comparisons .
Methodological Best Practices
- Experimental Design : Use factorial designs to test interactions between variables (e.g., temperature, enzyme concentration) .
- Data Contradiction Analysis : Apply Cochran’s Q-test to assess heterogeneity in stability or yield data .
- Peer Review Compliance : Adhere to journal guidelines for supplementary materials (e.g., depositing raw NMR spectra in public repositories) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
